molecular formula C10H10ClN3O B13637716 2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13637716
M. Wt: 223.66 g/mol
InChI Key: DYUBUIUDXRRDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine is a versatile chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . The reactive 2-chloro and 1-ethoxyvinyl substituents make it a highly functionalizable intermediate, suitable for further derivatization through cross-coupling and nucleophilic substitution reactions to create targeted libraries for biological screening. While specific biological data for this exact molecule may be limited, its core structure is of significant research interest. Pyrrolopyrimidine derivatives are extensively investigated as inhibitors of kinase enzymes and have demonstrated potent biological activities, including antitumor effects . Furthermore, related pyrrolopyrimidine scaffolds have shown substantial promise in addressing the critical global challenge of antimicrobial resistance (AMR), exhibiting broad-spectrum antibacterial, antifungal, and antiviral properties . Researchers can leverage this compound as a key synthetic precursor to develop novel therapeutic agents targeting these and other disease areas.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-4-(1-ethoxyethenyl)-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C10H10ClN3O/c1-3-15-6(2)8-9-7(4-5-12-9)13-10(11)14-8/h4-5,12H,2-3H2,1H3

InChI Key

DYUBUIUDXRRDES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=NC(=NC2=C1NC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound typically involves:

  • Construction of the pyrrolo[3,2-d]pyrimidine core.
  • Introduction of the chloro substituent at position 2.
  • Formation of the 1-ethoxyvinyl group at position 4 through vinyl ether synthesis.

The synthesis often starts from pyrrolo[3,2-d]pyrimidine derivatives or their precursors, followed by selective chlorination and vinyl ether formation under controlled conditions.

Preparation of 2,4-Dichloropyrrolo[3,2-d]pyrimidine as a Key Intermediate

A critical intermediate in the synthesis is 2,4-dichloropyrrolo[3,2-d]pyrimidine , which can be converted to the target compound by subsequent vinyl ether formation.

Method Summary:

Step Reagents & Conditions Yield Notes
1. Chlorination of pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione Phosphorus oxychloride (POCl₃), 120 °C, 6 h 70% Heating suspension in POCl₃ until clear solution forms; workup involves ammonium hydroxide quench and filtration
2. Alternative chlorination using phenylphosphonic dichloride Phenylphosphonic dichloride, 170-175 °C, 5 h 60% Starting from pyrrolo[3,2-d]pyrimidin-2,4-dione with NaOH treatment; purification by column chromatography

These methods provide 2,4-dichloropyrrolo[3,2-d]pyrimidine with high purity and good yields, serving as a foundation for further functionalization.

Formation of the 1-Ethoxyvinyl Group at Position 4

These methods provide versatile approaches to access the core heterocycle before the introduction of the ethoxyvinyl group.

Detailed Example: Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Related Core)

A closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , has a well-documented preparation method which can be adapted for the synthesis of the target compound.

Step Reagents & Conditions Yield Notes
1. Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate Methanol solvent, 0-50 °C, 2-8 h - Forms 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate
2. Addition cyclization with formamidine salt Sodium methoxide in methanol, 35-70 °C, 8 h total 90.2% Temperature-programmed reaction to improve selectivity and yield
3. Isolation by filtration, washing, and drying - - High purity (99.3%) product obtained

This method emphasizes:

  • Control of reagent addition rates.
  • Temperature programming to minimize side reactions.
  • Use of mild bases and solvents for environmental and safety benefits.

Summary Table of Key Preparation Steps

Compound/Intermediate Reagents Conditions Yield (%) Purity Reference
2,4-Dichloropyrrolo[3,2-d]pyrimidine Phosphorus oxychloride 120 °C, 6 h 70 High
2,4-Dichloropyrrolo[3,2-d]pyrimidine Phenylphosphonic dichloride 170-175 °C, 5 h 60 High
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Formamidine acetate, sodium methoxide, methanol 35-70 °C, 8 h 90.2 99.3%
Pyrrolo[3,2-d]pyrimidine core cyclization Acid catalysis or Michael addition Variable Variable -

Analysis and Notes on Preparation Methods

  • Selectivity and Yield: Temperature control and reagent addition rates are critical to achieving high selectivity and yields, particularly in cyclization and substitution steps.
  • Environmental and Safety Considerations: The use of mild bases like sodium methoxide and avoidance of harsh acidic conditions where possible improve safety and reduce waste.
  • Purification: Crystallization and chromatographic methods are employed to isolate high-purity products, essential for applications in medicinal chemistry.
  • Versatility: The synthetic routes allow for modifications to introduce various substituents, including the 1-ethoxyvinyl group, by adapting nucleophilic substitution conditions on chlorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Cyclization: The ethoxyvinyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), and reducing agents. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while cyclization can lead to the formation of fused ring systems.

Scientific Research Applications

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrimidine derivatives are known for their biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The chloro and ethoxyvinyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Anticonvulsant Activity: Thieno[3,2-d]pyrimidines with triazole substituents (e.g., compound 6 in ) exhibit potent MES (maximal electroshock) activity at 30 mg/kg, comparable to carbamazepine . The ethoxyvinyl group in the target compound may enhance bioavailability due to increased lipophilicity.
  • Substituent Effects : Bulky groups (e.g., isobutyl) at N5 reduce metabolic clearance but may hinder blood-brain barrier penetration .

Pharmacological Profile Comparison

Anticonvulsant Efficacy

  • MES Model: Thieno[3,2-d]pyrimidines (e.g., compounds 6, 8, 10) showed ED₅₀ values of 30–100 mg/kg, with triazole derivatives being most potent . The target compound’s ethoxyvinyl group may modulate GABAergic pathways similarly to ethosuximide .
  • Neurotoxicity : Rotarod tests indicated that pyrrolo[3,2-d]pyrimidines with smaller substituents (e.g., chloro, methoxy) had lower neurotoxicity (TD₅₀ > 300 mg/kg) compared to bulkier analogs .

Antitumor Potential

  • 7-Bromo-4-chloro derivatives () demonstrated cytotoxicity against leukemia cell lines (IC₅₀: 5–10 µM), suggesting halogenation enhances DNA intercalation . The target compound’s ethoxyvinyl group may confer selectivity toward kinase targets.

Key Findings :

  • Palladium-mediated methods offer modularity but suffer from moderate yields due to side reactions .
  • Direct alkylation (e.g., isobutyl) achieves high yields but requires stringent anhydrous conditions .

Biological Activity

2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H8ClN3O Molecular Formula \text{C}_1\text{H}_8\text{Cl}\text{N}_3\text{O}\quad \text{ Molecular Formula }

This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for various biological activities, including anti-cancer and anti-viral properties. The presence of chlorine and ethoxyvinyl groups may enhance its reactivity and biological interactions.

Antiviral Activity

Recent studies indicate that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, pyrido[3,4-d]pyrimidines have been explored as inhibitors of HIV-1 integrase, with some derivatives showing IC50 values in the nanomolar range. The mechanism often involves the inhibition of viral replication by targeting key enzymes necessary for viral life cycles .

Anticancer Potential

Research has shown that fused pyrimidines can act as kinase inhibitors. For example, derivatives similar to this compound have been tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Some compounds have demonstrated IC50 values below 100 nM against CDK2, indicating strong potential for anticancer applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:

  • Formation of the Pyrimidine Core : Utilizing methods such as cyclization reactions involving substituted anilines.
  • Chlorination : Introducing the chlorine substituent through electrophilic aromatic substitution.
  • Ethoxyvinyl Group Addition : Achieved via vinylation techniques using ethoxy reagents.

These steps are crucial for obtaining the desired compound with high purity and yield.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of similar compounds:

  • Antiviral Studies : A study demonstrated that certain pyrido[3,4-d]pyrimidines effectively inhibited HIV-1 integrase with IC50 values ranging from 19 to 35 nM depending on structural modifications .
  • Kinase Inhibition : Another investigation into fused pyrimidines highlighted their potential as CDK inhibitors, with some derivatives achieving nanomolar IC50 values in biochemical assays against CDK2 .
  • Pharmacological Profiles : The pharmacological profiles of these compounds are often assessed through in vitro assays measuring cell viability and enzyme inhibition. Compounds with structural similarities to this compound have shown promising results in lowering parasitemia levels in Plasmodium berghei models, indicating potential anti-malarial activity as well .

Summary Table of Biological Activities

Activity TypeCompound TypeIC50 Value (nM)Reference
AntiviralPyrido[3,4-d]pyrimidines19 - 35
AnticancerFused pyrimidines<100
Anti-malarialSimilar derivativesNot specified

Q & A

Basic: What are the common synthetic routes for 2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine?

Answer:
Synthesis typically involves modular strategies to construct the pyrrolo[3,2-d]pyrimidine core. Key methods include:

  • Palladium-catalyzed cross-coupling : For example, coupling iodopyrimidines with ethoxyvinyl stannanes or silanes (e.g., trimethyl(tributylstannylethynyl)silane) to introduce substituents at the 4-position .
  • Cyclization reactions : Using precursors like 5-nitro-4-methylpyrimidines treated with formylating agents (e.g., tert-butoxybis(dimethylamino)methane) followed by hydrogenolytic ring contraction .
  • Functionalization of preformed cores : Chlorination at the 2-position via electrophilic substitution using POCl₃ or PCl₅, with optimized temperature (80–100°C) and solvent (DMF, DCM) .
    Critical parameters include solvent choice (polar aprotic solvents like DMF for cross-coupling), temperature control (80°C for nucleophilic substitutions), and purification via chromatography or recrystallization .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Answer:
Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., mean C–C bond deviation: 0.005 Å) and confirms regiochemistry of substituents .
  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic shifts, such as ethoxyvinyl protons (δ 4.5–5.5 ppm) and pyrrole NH (δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., calculated for C₁₀H₁₀ClN₃O: 223.05 g/mol) .
    Discrepancies in crystallographic data (e.g., disorder in main residues) require iterative refinement to resolve .

Advanced: What challenges arise in achieving regioselective functionalization of the pyrrolo[3,2-d]pyrimidine core?

Answer:
Regioselectivity is influenced by:

  • Electrophilic vs. nucleophilic sites : The 4-position is more reactive toward nucleophiles (e.g., ethoxyvinyl groups), while the 2-chloro group directs electrophiles to adjacent positions .
  • Steric effects : Bulky substituents (e.g., ethyl at 5-position) hinder reactions at neighboring sites, necessitating tailored catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl at 2-position) deactivate the pyrimidine ring, requiring harsher conditions (e.g., elevated temperatures) for substitutions .
    Contradictions in reported yields (e.g., 50–80% for similar derivatives) highlight the need for condition optimization .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT calculations : Model transition states for key reactions (e.g., SNAr at 4-position), predicting activation energies and regioselectivity .
  • Molecular docking : Screens binding affinities to biological targets (e.g., kinases), leveraging analogs like 4-chloro-5-ethyl derivatives with known activity .
  • QSAR studies : Correlate substituent effects (e.g., ethoxyvinyl vs. methyl) with solubility (logP) or metabolic stability .
    Discrepancies between predicted and experimental data (e.g., unexpected byproducts) require iterative refinement of computational models .

Advanced: What strategies resolve contradictions in reported biological activities of pyrrolo[3,2-d]pyrimidine analogs?

Answer:
Contradictions arise from:

  • Structural variability : Minor substituent changes (e.g., ethyl vs. methyl at 5-position) drastically alter kinase inhibition profiles .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations impact IC₅₀ values .
    Resolution involves:
  • Systematic SAR studies : Compare analogs (e.g., 2-chloro vs. 4-chloro derivatives) under standardized assays .
  • Crystallographic analysis : Co-crystal structures (e.g., with adenine phosphoribosyltransferase) identify binding motifs and guide rational design .

Basic: What are the key stability considerations for this compound under storage or reaction conditions?

Answer:

  • Hydrolytic sensitivity : The ethoxyvinyl group is prone to hydrolysis in aqueous media; store under anhydrous conditions (e.g., molecular sieves) .
  • Thermal stability : Decomposition observed >120°C; reactions should be conducted below 100°C .
  • Light sensitivity : UV exposure may degrade the pyrrole ring; use amber glassware for storage .

Advanced: How is the compound’s pharmacokinetic profile optimized in drug discovery contexts?

Answer:
Optimization strategies include:

  • Prodrug approaches : Mask polar groups (e.g., carboxylates) with ester moieties to enhance bioavailability .
  • Metabolic blocking : Introduce fluorine at metabolically labile positions (e.g., 7-position) to reduce CYP450-mediated degradation .
  • Solubility enhancement : Co-crystallization with cyclodextrins or formulation as salts (e.g., HCl) improves aqueous solubility .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC-UV/ELS : Quantifies impurities (>0.1% detection limit) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Validates C, H, N, Cl content (e.g., C₁₀H₁₀ClN₃O: C 53.70%, H 4.50%) .
  • TLC monitoring : Tracks reaction progress (silica gel, ethyl acetate/hexane eluent) .

Advanced: What mechanistic insights explain unexpected byproducts in its synthesis?

Answer:
Common byproducts arise from:

  • Over-reduction : Hydrogenation of the ethoxyvinyl group to ethyl under high-pressure H₂ conditions .
  • Dimroth rearrangement : Pyrimidine ring reorganization under basic conditions (e.g., NaOEt), yielding regioisomeric products .
    Mitigation involves:
  • Catalyst tuning : Use Lindlar catalyst for selective hydrogenation .
  • pH control : Maintain neutral conditions during cyclization .

Advanced: How does the compound’s electronic structure influence its reactivity in photochemical studies?

Answer:

  • Conjugation effects : The fused pyrrole-pyrimidine system enables π→π* transitions (λₐᵦₛ ~270 nm), useful for photoaffinity labeling .
  • Radical stability : The chloro substituent stabilizes intermediates in UV-induced homolytic cleavage reactions .
  • Solvatochromism : Polarity-dependent fluorescence shifts (Δλ ~20 nm) aid in probing microenvironment changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.